molecular formula C9H12FNO B15243628 4-(3-Fluoropropoxy)aniline

4-(3-Fluoropropoxy)aniline

Cat. No.: B15243628
M. Wt: 169.20 g/mol
InChI Key: ROFDNAMKBKZAQZ-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)aniline is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluorine atom attached to a propoxy group, which is further connected to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluoropropoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitroaniline with 3-fluoropropanol under basic conditions, followed by reduction of the nitro group to an amine. This method typically requires the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and safety, employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(3-Fluoropropoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-(3-fluoropropoxy)aniline

InChI

InChI=1S/C9H12FNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2

InChI Key

ROFDNAMKBKZAQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCF

Origin of Product

United States

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